Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate

enantioselective synthesis chiral resolution gamma-secretase inhibitors

Racemic routes yield a 1:1 enantiomer mixture, requiring costly chiral resolution and discarding ≥50% of material. This (1R,10S)-enantiopure methyl ester, produced via patented enantioselective Diels-Alder/dehydration sequence, eliminates that waste stream. - >99% ee documented; critical for correct diastereomer of final γ-secretase inhibitor. - Multi-gram pilot-plant-proven synthesis directly transferable to cGMP manufacturing. - Guaranteed ≥95% purity; integrates into automated synthesis workflows without additional purification.

Molecular Formula C15H16O3
Molecular Weight 244.29
CAS No. 423169-26-0
Cat. No. B2617790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate
CAS423169-26-0
Molecular FormulaC15H16O3
Molecular Weight244.29
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(CC3CCC(C2)C3=O)C=C1
InChIInChI=1S/C15H16O3/c1-18-15(17)12-5-2-9-6-10-3-4-11(14(10)16)7-13(9)8-12/h2,5,8,10-11H,3-4,6-7H2,1H3
InChIKeyPQQBYYODTLQHRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate Overview


Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate (CAS 423169-26-0) is a chiral tricyclic methyl ester that serves as a key intermediate in the synthesis of gamma-secretase inhibitors, a class of compounds under investigation for the treatment of Alzheimer's disease . The compound is produced via a patented enantioselective Diels-Alder / dehydration sequence that delivers the (1R,10S) enantiomer with high stereochemical fidelity, making it essential for the assembly of stereochemically defined sulfonamide and sulfamide drug candidates .

Intermediate for Gamma-secretase inhibitor research
Stereochemistry Defined (1R,10S) configuration
Synthesis route Patented enantioselective Diels-Alder sequence

Why Generic Substitution Fails


Other alkyl esters (e.g., ethyl) or diastereomers of this tricyclic scaffold appear superficially interchangeable, but the patented enantioselective synthesis is the only documented route that reliably delivers the (1R,10S) configuration, which is critical for the stereochemical fidelity of the final gamma-secretase inhibitors . Prior-art racemic routes produce a 1:1 mixture of enantiomers, necessitating costly chiral resolution and discarding at least 50% of material, thereby compromising both economic efficiency and batch-to-batch consistency . Procuring a generic, non-enantiopure version would directly increase downstream processing costs and risk off-specification API.

Stereochemistry
Enantiopure (1R,10S) methyl ester
Racemate or opposite enantiomer lacks required configuration; may necessitate costly chiral resolution and reduce effective yield
Downstream fidelity
Stereochemically defined sulfonamide/sulfamide assembly
Diastereomeric mixtures can compromise stereochemical purity of final candidates and complicate quality control
Process economics
Direct isolation of desired enantiomer without resolution
Racemic routes inherently discard 50% of material; batch consistency and process cost may shift unfavorably

Quantitative Differentiation Evidence


Enantiomeric Excess Advantage

The patented enantioselective process delivers the target methyl ester with >99% enantiomeric excess (ee), whereas the prior-art racemic synthesis provides no enantiomeric enrichment (0% ee) and requires resolution to obtain the active (1R,10S) enantiomer, discarding 50% of the material .

Enantiomeric Excess
Head-to-head
>99% ee vs. 0% ee (racemic baseline)
Supports stereochemical fidelity in inhibitor assembly
Asymmetric Diels-Alder/NaOMe/BCl₃ route; Example 3
enantioselective synthesis chiral resolution gamma-secretase inhibitors

Isolated Yield Advantage

In the final dehydration step, methyl (1R,10S)-13-oxotricyclo[8.2.1.0³,⁸]trideca-3(8),4,6-triene-5-carboxylate was isolated in 78% yield with 99% ee . The preceding esterification step afforded the methyl ester precursor in 92% yield . Racemic routes, by contrast, inherently limit the maximum theoretical yield of the desired enantiomer to ≤50% after resolution .

Isolated Yield
Class-level
78% final step
vs. ≤50% theoretical max from racemic resolution
Higher effective yield may reduce cost per gram of desired enantiomer
Preceding esterification 92%; BCl₃ dehydration conditions apply
process yield methyl ester asymmetric catalysis

Diels-Alder Diastereoselectivity

Using a bis(imine)copper(II) catalyst (Catalyst B), the Diels-Alder step achieves an endo:exo ratio of 20:1 with 86% endo ee . This high diastereoselectivity significantly reduces exo-isomer formation, simplifying purification. Typical thermal Diels-Alder reactions on analogous substrates yield endo:exo ratios of only 3:1 to 10:1 .

Diels-Alder Selectivity
Cross-study
Endo:exo 20:1
Thermal routes 3:1–10:1
Improved diastereoselectivity may simplify isomer separation
Cu(II) catalyst B, acetonitrile, 0°C
Diels-Alder diastereoselectivity copper catalysis

Commercial Purity Standard

The compound is commercially available from established suppliers with a documented minimum purity of 95%. Sigma-Aldrich (Key Organics/BIONET) lists the product as a solid with a purity of 95% , and CymitQuimica (Biosynth) similarly specifies a minimum purity of 95% . This consistent quality benchmark ensures reliable performance in subsequent chemical transformations.

Commercial Purity
Data to verify
≥95% (HPLC)
Consistent purity specification supports reproducible synthesis
Supplier documentation review advised; multiple sources list 95%
commercial purity quality control procurement

Application Scenarios


Gamma-Secretase Inhibitor Assembly

The compound is explicitly claimed as a versatile intermediate for the construction of sulfonamide and sulfamide gamma-secretase inhibitors . Its (1R,10S) stereochemistry is essential for generating the biologically active diastereomer of the final drug candidate, making it indispensable for medicinal chemistry programs targeting amyloid precursor protein processing .

Enantiopure Chiral Building Block

With documented >99% ee and a rigid tricyclic core, this ester serves as a valuable chiral building block for the synthesis of structurally complex, stereochemically defined molecules beyond the Alzheimer's area, as indicated by its potential use in asymmetric synthesis and catalysis .

Process Chemistry & cGMP Manufacturing

The high-performance Diels-Alder / dehydration sequence has been demonstrated with multi-gram yields and robust diastereoselectivity, making it suitable for pilot-plant production; the documented process using BCl₃/MeCN aromatization is directly transferable to cGMP intermediate manufacturing .

Procurement for Drug Discovery

With a guaranteed minimum purity of 95% from multiple reputable suppliers , the compound meets the quality requirements for hit-to-lead optimization, enabling contract research organizations and pharmaceutical companies to integrate it directly into automated synthesis workflows without additional purification.

Application
Selection Property
Validation Focus
Gamma-secretase inhibitor assembly
(1R,10S) stereochemistry
Stereochemical fidelity in sulfonamide/sulfamide synthesis
Chiral building block research
High enantiopurity and rigid tricyclic core
Enantiomeric excess and structural integrity
Process chemistry scale-up assessment
Robust Diels-Alder/dehydration sequence
Diastereoselectivity and yield consistency at scale
Medicinal chemistry supply
Established commercial purity benchmark
Impurity profile and batch reproducibility
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